4-Carboxy-pennsylvania green
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Overview
Description
4-Carboxy-Pennsylvania Green is a chemical compound with the molecular formula C21H12F2O5 and a molecular weight of 382.31 . It is a fluorinated fluorophore, which are valuable tools for studies of biological systems .
Synthesis Analysis
The synthesis of 4-Carboxy-Pennsylvania Green involves a three-pot process starting from methyl 4-iodo-3-methylbenzoate, yielding an overall yield of 32% .Molecular Structure Analysis
The molecular structure of 4-Carboxy-Pennsylvania Green consists of 21 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 5 oxygen atoms .Chemical Reactions Analysis
The synthesis of 4-Carboxy-Pennsylvania Green involves a reaction starting from methyl 4-iodo-3-methylbenzoate . Further details about the chemical reactions involved in the synthesis process are not available in the retrieved sources.Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Carboxy-Pennsylvania Green include a boiling point of 626.4±55.0 °C, a density of 1.58±0.1 g/cm3, and a pKa of 4.28±0.10 .Scientific Research Applications
Cell Structure Analysis
“4-Carboxy-pennsylvania green” can be used to observe and analyze cell structures. It can help researchers visualize the intricate details of cells, providing valuable insights into their functions and behaviors .
Biomolecule Tracking
This dye is also used in tracking biomolecules. By labeling these molecules with the dye, researchers can monitor their movements and interactions within a biological system .
Cell Function Evaluation
“4-Carboxy-pennsylvania green” can be used to evaluate cell functions. By observing how cells react when exposed to this dye, researchers can gain a better understanding of their roles within a biological system .
Cell Type Differentiation
This dye can help distinguish between different cell types. This is particularly useful in research fields like histology and pathology, where identifying the specific types of cells present in a sample is crucial .
Biomolecule Detection
“4-Carboxy-pennsylvania green” can be used to detect biomolecules. This can be particularly useful in fields like biochemistry and molecular biology, where detecting the presence of specific biomolecules is often necessary .
Tissue Pathology Study
This dye can be used to study tissue pathology. It can help researchers identify abnormalities in tissue samples, aiding in the diagnosis and understanding of various diseases .
Microorganism Monitoring
“4-Carboxy-pennsylvania green” can be used to monitor microorganisms. This can be particularly useful in microbiology, where observing the behavior of microorganisms is key to understanding their roles in various biological processes .
Fluorescent Molecular Probes
“4-Carboxy-pennsylvania green” can be used to create fluorescent molecular probes. These probes can be used to label intracellular targets and components, enabling the study of biological systems at a molecular level .
Safety and Hazards
Future Directions
The future directions for the use of 4-Carboxy-Pennsylvania Green could involve its use as a hydrophobic building block for fluorescent molecular probes . Its lower pKa compared to other similar compounds makes it highly fluorescent in acidic early and recycling endosomes within living mammalian cells .
Mechanism of Action
Target of Action
4-Carboxy-Pennsylvania Green is a multifunctional dye . It is used in biological experiments to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Mode of Action
4-Carboxy-Pennsylvania Green is often cell permeable, enabling labeling of intracellular targets and components . It is a hybrid of the dyes Oregon Green and Tokyo Green . The low pKa of 4-Carboxy-Pennsylvania Green (4.8) confers bright fluorescence in acidic cellular compartments such as endosomes .
Biochemical Pathways
Given its role as a dye, it is likely involved in pathways related to cellular imaging and tracking of biomolecules .
Pharmacokinetics
It is known that the compound is cell permeable , which suggests it can be absorbed and distributed within cells.
Result of Action
The result of the action of 4-Carboxy-Pennsylvania Green is the ability to observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its bright fluorescence in acidic cellular compartments such as endosomes enhances its utility for chemical biology investigations .
Action Environment
Its low pka suggests that it is stable and exhibits bright fluorescence in acidic environments .
properties
IUPAC Name |
4-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-3-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2O5/c1-9-4-10(21(26)27)2-3-11(9)20-12-5-14(22)16(24)7-18(12)28-19-8-17(25)15(23)6-13(19)20/h2-8,24H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNQGAYPSJNQMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)F)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Carboxy-pennsylvania green |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.